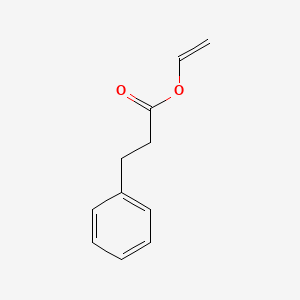
1,8-Dimethylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dimethylquinolin-2(1H)-one is a heterocyclic aromatic organic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dimethylquinolin-2(1H)-one can be synthesized through several methods, including:
Friedländer Synthesis: This involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Skraup Synthesis: This method uses glycerol, aniline, and sulfuric acid with an oxidizing agent to form quinoline derivatives.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogens, alkylating agents, and nitrating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1,8-Dimethylquinolin-2(1H)-one depends on its specific application. For example:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.
Chemical Reactions: It acts as a nucleophile or electrophile in various organic reactions, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
2-Methylquinoline: A similar compound with a single methyl group.
8-Methylquinoline: Another similar compound with a methyl group at a different position.
Uniqueness
1,8-Dimethylquinolin-2(1H)-one is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
CAS No. |
35359-35-4 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1,8-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-9-6-7-10(13)12(2)11(8)9/h3-7H,1-2H3 |
InChI Key |
UJCPSHGLLVRPFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-1,5-dihydroimidazo[4,5-f]indole](/img/structure/B11914917.png)
![1,3-Dioxolo[4,5-c]quinoline](/img/structure/B11914921.png)
![2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine](/img/structure/B11914931.png)


![5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B11914975.png)






